An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-iodopyrazine
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-iodopyrazine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to provide insights into the experimental context and theoretical underpinnings of these properties. The accurate characterization of a molecule's physical attributes is a cornerstone of successful drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This guide is intended to be a valuable resource for researchers working with or considering the use of this versatile chemical building block.
Introduction to 2-Fluoro-3-iodopyrazine: A Molecule of Growing Importance
2-Fluoro-3-iodopyrazine (CAS No. 206278-26-4) is a substituted pyrazine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[] The pyrazine ring system is a common scaffold in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a fluorine atom and an iodine atom on the pyrazine ring imparts unique reactivity and physicochemical properties, making it an attractive component for the design of novel therapeutic agents and functional materials.
The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyrazine ring, impacting its reactivity and metabolic stability. Simultaneously, the iodo group serves as a versatile handle for a wide array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. This dual functionality allows for the precise and controlled introduction of diverse substituents, a critical capability in modern drug discovery.[2]
This guide will delve into the fundamental physical characteristics of 2-Fluoro-3-iodopyrazine, providing a detailed examination of its key properties. Understanding these parameters is essential for its effective application in research and development.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its successful application in any research or development endeavor. These properties dictate the conditions required for storage, handling, and reaction optimization.
Molecular Identity and Structure
The foundational identity of 2-Fluoro-3-iodopyrazine is established by its molecular formula, weight, and unique identifiers.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-3-iodopyrazine | [3] |
| CAS Number | 206278-26-4 | [3] |
| Molecular Formula | C₄H₂FIN₂ | [4] |
| Molecular Weight | 223.97 g/mol | [4] |
| InChI | 1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | [3] |
| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [3] |
| SMILES | IC1=NC=CN=C1F | [5] |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Molecular structure of 2-Fluoro-3-iodopyrazine.
Experimentally Determined and Predicted Physical Properties
The physical state and key thermal properties of a compound are critical for its practical handling and for designing experimental protocols. While experimentally determined data for 2-Fluoro-3-iodopyrazine is not widely published, available information from suppliers and computational predictions provide valuable insights.
| Property | Value | Method | Source |
| Physical Form | Solid | Visual Inspection | [3] |
| Purity | 95% | Not Specified | [3] |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Density | Data not available | - | |
| pKa (predicted) | 2.025 | Computational | |
| XLogP (predicted) | 1.220 | Computational |
The solid form of this compound at room temperature is a key piece of information for its storage and handling. The predicted pKa suggests that the pyrazine ring is weakly basic, a common characteristic of diazines. The predicted XLogP value indicates a moderate level of lipophilicity, which is an important parameter in drug design for predicting membrane permeability and solubility.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification and the elucidation of its structure. The following sections detail the expected spectroscopic characteristics of 2-Fluoro-3-iodopyrazine based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Fluoro-3-iodopyrazine, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, iodine, and the two nitrogen atoms in the ring. The protons are expected to appear in the aromatic region, likely between 7.0 and 9.0 ppm.[6] Due to their proximity, these protons will likely exhibit spin-spin coupling to each other and potentially long-range coupling to the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be significantly influenced by the directly attached heteroatoms. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.[7] The carbon attached to the iodine atom will also have a distinct chemical shift.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. 2-Fluoro-3-iodopyrazine will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[8] The signal may show coupling to the adjacent ring protons. The typical chemical shift range for aromatic fluorine compounds is broad, but the specific value for this molecule would be a key identifying feature.[9]
dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Fluoro-3-iodopyrazine is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorption bands include:
-
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.[10]
-
Aromatic C=C and C=N stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region. The specific pattern of these bands can be characteristic of the pyrazine ring system.[10]
-
C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ due to the C-F bond.[11]
-
C-I stretching: The C-I stretching vibration is expected to appear at lower wavenumbers, typically below 600 cm⁻¹.
dot graph "IR_Analysis" { graph [rankdir="TB", splines=ortho]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Schematic of an IR spectroscopy experiment.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure.
In the mass spectrum of 2-Fluoro-3-iodopyrazine, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 224). Due to the presence of iodine, a characteristic isotopic pattern would not be as pronounced as with bromine or chlorine. The fragmentation pattern would likely involve the loss of the iodine atom, the fluorine atom, or cleavage of the pyrazine ring.[12] The analysis of these fragment ions can provide valuable structural information.[13]
Solubility and Handling
-
Solubility in Organic Solvents: Given its predicted lipophilicity (XLogP = 1.220), it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
-
Solubility in Water: Its solubility in water is likely to be low due to the presence of the halogen atoms and the aromatic ring.
Handling and Storage: 2-Fluoro-3-iodopyrazine should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place, away from light and incompatible materials.[3]
Conclusion
2-Fluoro-3-iodopyrazine is a valuable building block with significant potential in synthetic and medicinal chemistry. This technical guide has compiled the currently available information on its physical properties. While some experimental data, particularly regarding its thermal properties and solubility, remains to be published, the provided information on its identity, predicted properties, and expected spectroscopic characteristics offers a solid foundation for researchers. As the use of this compound expands, it is anticipated that a more complete experimental dataset will become available, further enhancing its utility in the scientific community.
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